

Physicochemical properties of Ilicicolin H

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Physicochemical Properties of Ilicicolin H

Introduction

Ilicicolin H is a potent natural product with significant antifungal activity, first isolated in 1971 from the fungus Cylindrocladium ilicicola.[1][2] It has since been isolated from other fungi, such as Gliocadium roseum.[1][3][4] This compound belongs to the polyketide-nonribosomal peptide synthase (NRPS) class of natural products. **Ilicicolin H** has garnered considerable interest from the scientific community due to its potent and broad-spectrum antifungal properties against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp. Its specific mechanism of action, which involves the inhibition of mitochondrial respiration, makes it a valuable tool for research and a promising candidate for the development of new antifungal therapies.

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to **Ilicicolin H**. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and antifungal drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of **Ilicicolin H** are summarized in the table below. This data is essential for its handling, formulation, and interpretation in experimental settings.



Property	Value	References
Molecular Formula	C27H31NO4	
Molecular Weight	433.5 g/mol	_
Exact Mass	433.22530847 Da	_
CAS Number	12689-26-8	_
Appearance	Not specified; related Ilicicolin C appears as pale yellow needles.	
Solubility	Soluble in methanol and Dimethyl Sulfoxide (DMSO).	_
Melting Point	Data not readily available.	_
IUPAC Name	3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one	

Biological Activity and Mechanism of Action

Ilicicolin H exhibits potent antifungal activity through a highly specific mechanism. It is a selective inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, which is critical for the viability of fungal cells.

Inhibitory Activity

The inhibitory potency of **Ilicicolin H** against various fungal species and specific enzymes is detailed below.



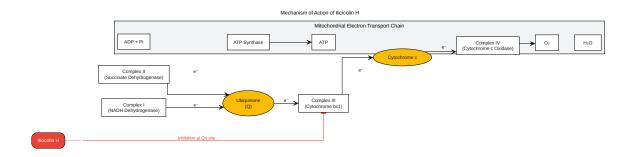
Target	Organism/System	IC50 / MIC	References
Mitochondrial Cytochrome bc1 Reductase	Fungal	2–3 ng/mL	
Ubiquinol-cytochrome c reductase	Saccharomyces cerevisiae	3–5 nM	_
Ubiquinol-cytochrome c reductase	Bovine	200–250 nM	
Candida albicans	(MIC)	0.04–0.31 μg/mL	_
Cryptococcus species	(MIC)	0.1–1.56 μg/mL	_
Aspergillus fumigatus	(MIC)	0.08 μg/mL	

A key feature of **Ilicicolin H** is its high selectivity for the fungal cytochrome bc1 complex, showing over 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart from rat liver. This selectivity is a crucial attribute for a potential antifungal therapeutic agent.

Signaling Pathway

Ilicicolin H binds to the Qn site (also known as the Qi site) of the cytochrome bc1 complex. This binding event blocks the oxidation-reduction of cytochrome b, effectively halting the electron flow through the complex and preventing the generation of ATP.





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Inhibition of Complex III by Ilicicolin H.

Experimental Protocols

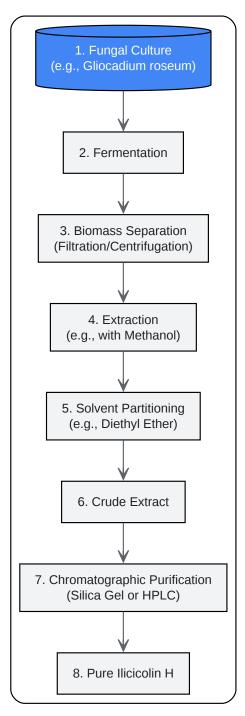
The following sections outline the general methodologies for the isolation, purification, and characterization of **Ilicicolin H**.

Isolation and Purification Workflow

The isolation of **Ilicicolin H** typically involves fungal fermentation followed by a multi-step extraction and purification process. While specific protocols may vary, the general workflow is depicted below.



General Workflow for Ilicicolin H Isolation



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General workflow for **Ilicicolin H** isolation.



- 1. Fungal Fermentation: The producing fungal strain, such as Gliocadium roseum, is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to promote the biosynthesis of **Ilicicolin H**.
- 2. Extraction: After fermentation, the fungal mycelium is separated from the broth. The mycelium is then extracted with an organic solvent like methanol to isolate the secondary metabolites, including **Ilicicolin H**. The methanol extract is subsequently evaporated to yield an oily residue.
- 3. Solvent Partitioning: The residue is dissolved in a solvent such as diethyl ether and washed sequentially with acidic, basic, and neutral aqueous solutions to remove impurities. The organic phase, containing the crude **llicicolin H**, is then evaporated to dryness.
- 4. Chromatographic Purification: The crude extract is subjected to chromatographic techniques for final purification.
- Silica Gel Chromatography (Classical Method): The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC (e.g., with a C18 column) is employed, using a gradient of water and acetonitrile as the mobile phase.

Spectroscopic Characterization

The structure of **Ilicicolin H** is elucidated and confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of purified **Ilicicolin H** is dissolved in a deuterated solvent, typically DMSO-d₆.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
 While specific spectral data is not readily available in public databases, these spectra provide detailed information on the hydrogen and carbon framework of the molecule.



Mass Spectrometry (MS):

- Method: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Sample Preparation: The sample is dissolved in methanol and introduced into the mass spectrometer.
- Analysis: Data is acquired in positive ion mode to determine the accurate mass and elemental composition of the molecule.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

• General protocols for IR and UV-Vis spectroscopy of organic compounds would be followed to identify functional groups and conjugated systems, respectively. However, specific spectral data for **Ilicicolin H** are not widely reported in the literature.

Conclusion

Ilicicolin H stands out as a natural product with potent and selective antifungal properties. Its well-defined mechanism of action, targeting a crucial enzyme in fungal mitochondrial respiration, makes it an invaluable chemical probe for studying the cytochrome bc1 complex. The detailed physicochemical data and experimental protocols provided in this guide serve as a critical resource for researchers aiming to explore the therapeutic potential of Ilicicolin H and to develop new, effective antifungal agents. While challenges such as high plasma protein binding have been noted in vivo, the unique structure and potent activity of Ilicicolin H continue to make it a compelling lead compound for medicinal chemistry efforts.

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- To cite this document: BenchChem. [Physicochemical properties of Ilicicolin H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088590#physicochemical-properties-of-ilicicolin-h]

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